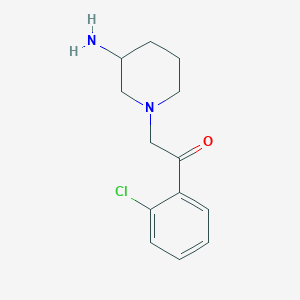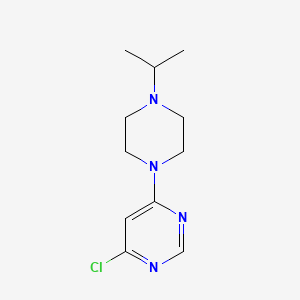
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine, otherwise known as 4-CPCA, is a pyrimidine derived compound with a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of multiple enzymes, and has been used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities highlight the versatility of pyrimidine compounds in medicinal chemistry (Chandrashekaraiah et al., 2014). Similarly, the preparation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents demonstrates the synthetic utility of pyrimidine rings in developing bioactive compounds (Tolba et al., 2018).
Biological Activities
The biological evaluation of pyrimidine derivatives is a key aspect of their research applications. The antimicrobial, antitubercular, and anti-inflammatory properties of these compounds are of particular interest. For example, pyrimidine-incorporated Schiff bases of isoniazid have shown promising antimicrobial and antitubercular activities, indicating their potential in combating infectious diseases (Soni & Patel, 2017). Additionally, the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety further illustrate the therapeutic potential of pyrimidine-based compounds (Antre et al., 2011).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c11-7-3-8(16-4-10(12,13)5-16)15-9(14-7)6-1-2-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQPFZMQAKCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



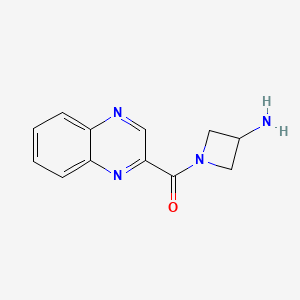

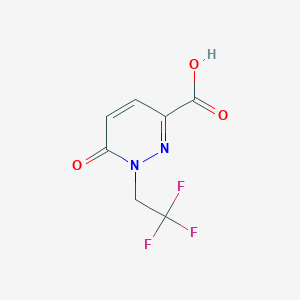
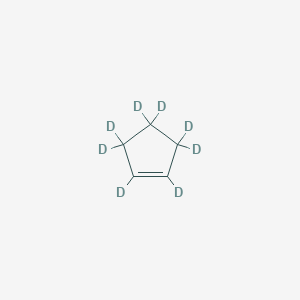
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
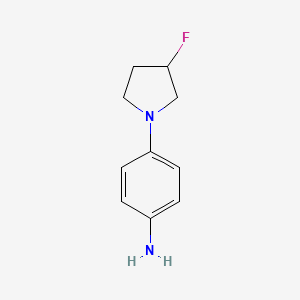
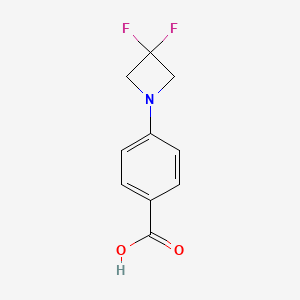
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)
